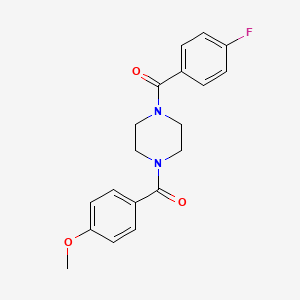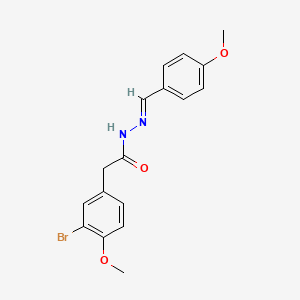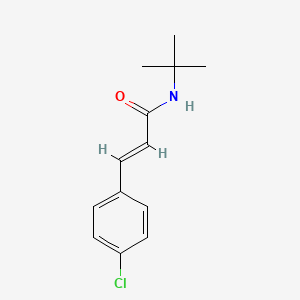
3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives involves various methodologies that are tailored to introduce specific functional groups or modifications to the quinoline core. For instance, the synthesis of 1,4-dihydro-2-methyl-4-oxo-3-quinolineglyoxylic acid and related compounds, which share a close structural relationship with 3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid, has been described through the catalytic hydrogenation of specific lactone intermediates in methanol or ethanol (Kurihara, Nasu, & Mihara, 1983).
Scientific Research Applications
Synthesis and Chemical Properties
- A procedure for synthesizing 2,3-quinolinedicarboxylic acid, which is closely related to 3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid, has been developed using aniline and maleic anhydride. This synthesis provides insights into the formation of quinoline derivatives (Maulding Donald Roy, 1988).
- A study details the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, demonstrating an efficient protocol involving readily available materials and a simple work-up procedure. This highlights the versatility and potential of quinoline derivatives in various applications (B. Lichitsky, A. Komogortsev, V. Melekhina, 2022).
Biomedical Analysis and Imaging
- 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, has been identified as a novel fluorophore. This compound shows strong fluorescence in a wide pH range and is highly stable, making it a potential candidate for biomedical analysis and imaging (Junzo Hirano et al., 2004).
Corrosion Inhibition
- A computational study on novel quinoline derivatives, including a compound similar to this compound, revealed their potential as corrosion inhibitors for iron. The study involved quantum chemical and molecular dynamics simulations, suggesting the practical application of quinoline derivatives in industrial contexts (Şaban Erdoğan et al., 2017).
Anti-stress and Antioxidant Properties
- The electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, starting from a compound structurally related tothis compound, has shown anti-stress oxidative properties. This study opens up avenues for the development of compounds with potential therapeutic benefits in managing oxidative stress (M. Largeron, M. Fleury, 1998).
Antimicrobial Activity
- Research on novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, closely related to the compound , has shown significant antimicrobial activity. These compounds have demonstrated effectiveness against gram-negative microorganisms and Staphylococcus aureus, highlighting the potential use of quinoline derivatives in developing new antimicrobial agents (H. Agui et al., 1977).
Potential in Cancer Chemoprevention
- 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound related to this compound, has shown promising results in cancer chemoprevention. This secondary metabolite exhibits biological effects that may be useful in preventing colon and tongue cancers, indicating a potential role for quinoline derivatives in cancer treatment and prevention (M. Curini et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)quinoline-2,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-24-11-8-6-10(7-9-11)14-15(17(20)21)12-4-2-3-5-13(12)19-16(14)18(22)23/h2-9H,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWWIWDVXOQSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyclopropyl-8-[4-(4-methoxyphenyl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532569.png)
![(3S*,4R*)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5532580.png)
![3-ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5532585.png)
![4-chloro-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5532597.png)



![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide](/img/structure/B5532615.png)

![3,4-dimethoxy-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5532635.png)

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B5532644.png)
![N-[(2-chloro-3-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5532646.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5532656.png)